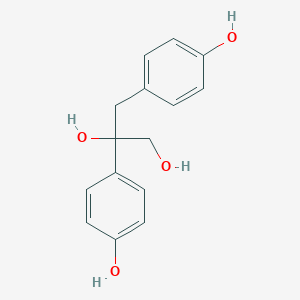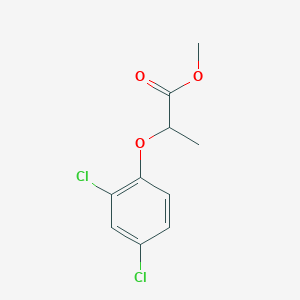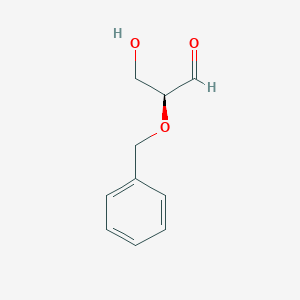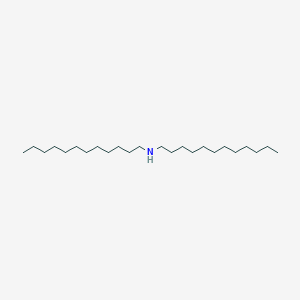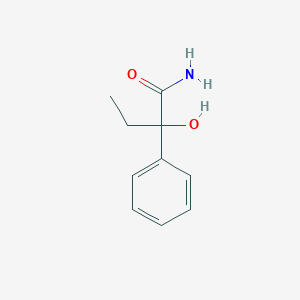
2-Hydroxy-2-phenylbutyramide
Overview
Description
2-Hydroxy-2-phenylbutyramide, also known as phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first developed in the Soviet Union in the 1960s and has since been used as a nootropic and anxiolytic agent. Phenibut has gained popularity in recent years due to its reported cognitive and mood-enhancing effects.
Mechanism of Action
Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 2-Hydroxy-2-phenylbutyramide produces a calming effect and reduces anxiety. Phenibut also stimulates dopamine receptors, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects
Phenibut has been shown to increase cerebral blood flow and oxygenation, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. In addition, 2-Hydroxy-2-phenylbutyramide has been shown to reduce cortisol levels, a hormone associated with stress.
Advantages and Limitations for Lab Experiments
Phenibut has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Phenibut is also relatively safe and has a low potential for abuse. However, 2-Hydroxy-2-phenylbutyramide has several limitations for use in lab experiments. It has a narrow therapeutic window, which makes dosing difficult. Phenibut can also cause sedation and dizziness, which may interfere with experimental results.
Future Directions
There are several future directions for research on 2-Hydroxy-2-phenylbutyramide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of 2-Hydroxy-2-phenylbutyramide's potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of 2-Hydroxy-2-phenylbutyramide use and its potential for abuse.
Conclusion
In conclusion, 2-Hydroxy-2-phenylbutyramide is a nootropic and anxiolytic agent that has gained popularity in recent years due to its reported cognitive and mood-enhancing effects. Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. Phenibut has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 2-Hydroxy-2-phenylbutyramide, including the development of new analogs and investigation of its potential use in the treatment of other neurological disorders.
Scientific Research Applications
Phenibut has been extensively studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety, and improve sleep quality. Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and social anxiety disorder.
properties
CAS RN |
131802-71-6 |
|---|---|
Product Name |
2-Hydroxy-2-phenylbutyramide |
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12) |
InChI Key |
KHJLUGZFVDFOKZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
Other CAS RN |
131802-71-6 |
synonyms |
2-hydroxy-2-phenylbutyramide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

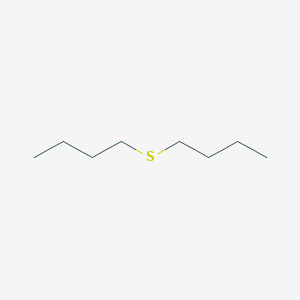
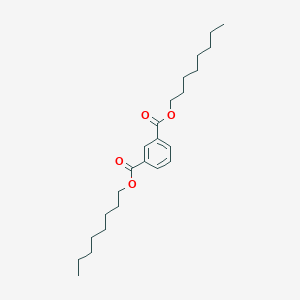
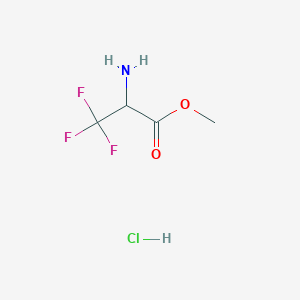
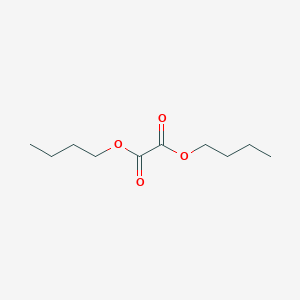
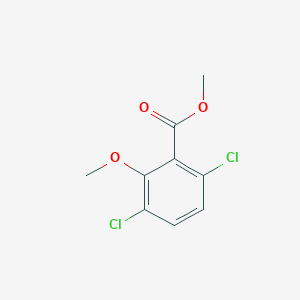
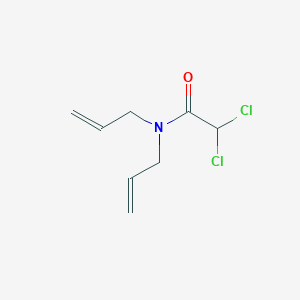
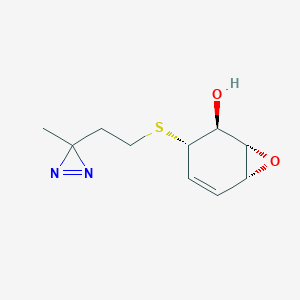
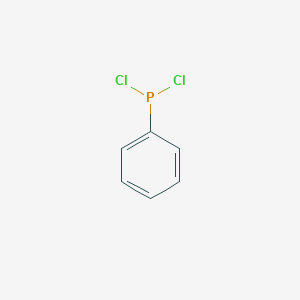
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
